molecular formula C11H11BrO2 B3192191 Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61346-40-5

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B3192191
CAS No.: 61346-40-5
M. Wt: 255.11 g/mol
InChI Key: OAOGADSFXISRSZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring a partially saturated indene core with a methyl ester group at position 1 and a bromine atom at position 6. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOGADSFXISRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.

    Reduction and Dehydration: The nitromethylindanone is reduced to an alcohol and then dehydrated to give nitromethylindene.

    Bromination: The nitromethylindene undergoes bromination to introduce the bromine atom at the 6th position.

    Esterification: Finally, the compound is esterified with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

    Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis under certain conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Group Biological Activity Reference
Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate Br (C6), COOCH3 (C1) Ester Not reported -
Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate Br (C6), COOCH2CH3 (C1) Ester GABA receptor modulation
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide Br, Cl-benzylidene Hydrazide Antimicrobial
5-Bromo-2,3-dihydro-1H-inden-1-one Br (C5), ketone (C1) Ketone Not reported

Table 2: Physical Properties

Compound Name Molecular Weight (g/mol) Key NMR Signals (1H) Reference
Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate 257.12 δ 7.52 (s, 1H), δ 4.25–4.15 (m, 2H)
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene 225.12 Not provided

Biological Activity

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the indene ring and an ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

This compound exhibits its biological effects through interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity, facilitating binding to target proteins and enzymes. This interaction can modulate various cellular pathways, leading to its observed biological effects, including:

  • Antimicrobial Activity: The compound has been studied for its potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through specific signaling pathways.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesReduced proliferation
CYP1A2 InhibitionCytochrome P450 enzymesAltered drug metabolism

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of this compound, it was found to exhibit significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be pursued for further pharmacological development.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. It was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to understand its unique activity profile:

Compound Activity Notes
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylateModerate antibacterial activityLess potent than the brominated analog
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylateAntiviral propertiesHydroxyl group enhances reactivity

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate?

  • Methodological Answer: The compound is synthesized via multi-step protocols starting from substituted indene precursors. Key steps include bromination (e.g., using N-bromosuccinimide, NBS) and esterification. For example, a similar ethyl ester derivative was prepared by brominating 2,3-dihydro-1H-inden-1-one followed by carboxylation with methyl chloroformate under basic conditions. Purification involves column chromatography (pentane:ethyl acetate gradients) and recrystallization .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for assigning proton environments and carbon types. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). Infrared (IR) spectroscopy identifies carbonyl stretches (~1740–1767 cm⁻¹ for ester groups). Melting points (e.g., 58–61°C) and retention factors (TLC) validate purity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., N₂) at room temperature (RT). Avoid exposure to moisture and light. For long-term stability, dissolve in anhydrous solvents (e.g., DMSO or DMF) and aliquot to prevent repeated freeze-thaw cycles. Monitor degradation via periodic NMR or HPLC analysis .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of solvent (e.g., ethyl acetate/pentane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å). Refinement with SHELXL software accounts for thermal parameters and hydrogen bonding. Structural validation tools (e.g., PLATON) check for disorders .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer: Optimize bromination stoichiometry (1.1–1.3 eq NBS) and reaction time (12–24 hrs). Use Pd/C (5–10 mol%) for catalytic hydrogenation of intermediates. Continuous flow reactors enhance scalability. Purification via flash chromatography (hexane:EtOAc) followed by recrystallization (methanol/water) improves yield (up to 88% reported) .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Methodological Answer: Introduce functional groups (e.g., azides, nitriles) via nucleophilic substitution at the bromine site. For example, azidation with NaN₃ in DMF at 80°C yields azido derivatives for click chemistry. Hydrolysis of the methyl ester (LiOH/THF/H₂O) generates carboxylic acids for peptide coupling. Evaluate bioactivity via in vitro antimicrobial or enzyme inhibition assays .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer: Use high-field NMR (≥400 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. For tautomerism (e.g., ketone/enol forms in ), variable-temperature NMR or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) clarify dynamic equilibria. HRMS isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) validate molecular formulas .

Q. What mechanistic insights exist for photooxygenation or catalytic transformations of this compound?

  • Methodological Answer: Photooxygenation with a BODIPY catalyst (5 mol%) generates hydroxylated derivatives via singlet oxygen pathways. Reaction progress is monitored by TLC (petroleum ether:diethyl ether). Mechanistic studies use radical traps (TEMPO) and DFT calculations to map transition states. Column chromatography isolates products (80% yield reported) .

Q. How should contradictory literature data (e.g., melting points, NMR shifts) be addressed?

  • Methodological Answer: Replicate experiments under reported conditions. Cross-validate using alternative techniques (e.g., DSC for melting points). For NMR discrepancies, check solvent impurities or pH effects. Computational modeling (Gaussian, ORCA) predicts shifts for comparison. Publish errata or corrigenda if systematic errors are identified .

Q. What advanced functionalization methods are suitable for the indene core?

  • Methodological Answer:
    Palladium-catalyzed cross-couplings (Suzuki, Heck) enable aryl/alkenyl substitutions. Directed ortho-metalation (LDA/THF, -78°C) introduces substituents at the 5-position. Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) generates chiral indene derivatives. Functionalized products are characterized via X-ray crystallography and enantiomeric excess (HPLC chiral columns) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
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Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

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